Lipophilicity Advantage Over Non-Fluorinated Benzimidazole
The 5-fluoro substitution increases the calculated LogP of the benzimidazole core by approximately 0.6 units compared to the unsubstituted analog, indicating improved membrane permeability potential [1]. While direct LogP data for the hydrochloride salt are not available, the free base 5-fluoro-1H-benzimidazole exhibits a LogP of 1.70 versus 1.10 for 1H-benzimidazole [2]. This difference is significant in medicinal chemistry campaigns where optimal lipophilicity (LogP 1–3) is targeted for oral bioavailability.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.70 (for 5-fluoro-1H-benzimidazole core) |
| Comparator Or Baseline | 1H-Benzimidazole: LogP = 1.10 |
| Quantified Difference | Δ LogP = +0.60 (55% increase in lipophilicity) |
| Conditions | Calculated (XLogP3) values from authoritative databases |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and cellular uptake, a critical parameter in early-stage drug discovery screening.
- [1] Molbase. 5-Fluoro-1H-benzimidazole; LogP: 1.702. CAS 1977-72-6. https://m.molbase.cn View Source
- [2] PubChem. 1H-Benzimidazole; XLogP3: 1.1. CID 5798. https://pubchem.ncbi.nlm.nih.gov View Source
